4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O4S/c1-3-4-20-41-25-17-15-24(16-18-25)31(39)33-21-29-34-35-32(37(29)27-13-7-8-14-28(27)40-2)42-22-30(38)36-19-9-11-23-10-5-6-12-26(23)36/h5-8,10,12-18H,3-4,9,11,19-22H2,1-2H3,(H,33,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPOPWUJTVDRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 482.62 g/mol. Its structure features a thiadiazole ring , a quinoline derivative , and a benzamide group , which are known for their diverse biological activities.
Biological Activities
Research indicates that compounds containing thiadiazole rings exhibit various biological properties, including:
- Anticancer Activity : Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Many benzamide derivatives possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
Summary of Biological Activities
The biological activity of 4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and various kinases involved in cancer metabolism.
- Molecular Docking Studies : Computational studies suggest significant binding affinities to target proteins involved in oncogenic pathways.
- In Vitro Assays : Experimental data indicate that the compound can effectively reduce the viability of cancer cells in vitro.
Case Study 1: Anticancer Efficacy
In a study examining the effects of similar thiadiazole-based compounds on cancer cell lines (e.g., HepG2), it was found that these compounds could significantly reduce cell viability through apoptosis pathways. The study highlighted the importance of structural features in enhancing anticancer activity.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of benzamide derivatives showed that compounds similar to 4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide could effectively inhibit the production of pro-inflammatory cytokines in vitro.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide-triazole derivatives reported in the literature. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Structural Variations: Triazole vs. Thiadiazole: The target compound’s 1,2,4-triazole core (vs. 1,3,4-thiadiazole in 8a) may enhance π-π stacking interactions in enzyme binding . Thioether vs. Thione: Unlike tautomeric thione-containing compounds (e.g., 7–9 in ), the target’s stable thioether linkage avoids tautomerism-related instability .
Synthetic Approaches: Microwave-assisted synthesis () improves efficiency for triazole derivatives compared to conventional reflux methods used for thiadiazoles () . The target’s dihydroquinoline moiety likely requires multistep synthesis, similar to benzo[d]thiazole derivatives in .
Biological Implications: Tyrosinase inhibition in analogs (9g–j) correlates with electron-rich aromatic systems, suggesting the target’s 2-methoxyphenyl and dihydroquinoline groups may enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
